4,5-Dihydro-1,3-dioxepin

Thermodynamic equilibration Isomer stability Base-catalyzed isomerization

4,5-Dihydro-1,3-dioxepin (CAS 74076-64-5) is a seven-membered unsaturated cyclic acetal (3,5-dioxacycloheptene) with molecular formula C5H8O2 and molecular weight 100.12 g/mol. The compound features a single endocyclic double bond located between C-6 and C-7, distinguishing it from its positional isomer 4,7-dihydro-1,3-dioxepin.

Molecular Formula C5H8O2
Molecular Weight 100.12 g/mol
CAS No. 74076-64-5
Cat. No. B15441089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dihydro-1,3-dioxepin
CAS74076-64-5
Molecular FormulaC5H8O2
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESC1COCOC=C1
InChIInChI=1S/C5H8O2/c1-2-4-7-5-6-3-1/h1,3H,2,4-5H2
InChIKeyFKZHHBXSHRSSHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dihydro-1,3-dioxepin (CAS 74076-64-5): Core Identity and Structural Context for Procurement Decisions


4,5-Dihydro-1,3-dioxepin (CAS 74076-64-5) is a seven-membered unsaturated cyclic acetal (3,5-dioxacycloheptene) with molecular formula C5H8O2 and molecular weight 100.12 g/mol . The compound features a single endocyclic double bond located between C-6 and C-7, distinguishing it from its positional isomer 4,7-dihydro-1,3-dioxepin. Semiempirical calculations (MNDO, AM1) demonstrate that the unsubstituted 4,5-dihydro-1,3-dioxepin ring preferentially adopts a chair conformation [1]. This scaffold serves as a versatile intermediate in organic synthesis, participating in stereoselective rearrangements, asymmetric [4+3]-cycloadditions, and serving as a precursor for functionalized tetrahydrofurans [2].

Why Generic Substitution of 4,5-Dihydro-1,3-dioxepin with Its 4,7-Dihydro Isomer or Other Cyclic Acetals Is Not Scientifically Justified


The double-bond position within the seven-membered dioxepin ring fundamentally governs thermodynamic stability, conformational behavior, and chemical reactivity. Generic substitution of 4,5-dihydro-1,3-dioxepin with its commercially more common positional isomer 4,7-dihydro-1,3-dioxepin (CAS 5417-32-3), or with smaller cyclic acetals such as 1,3-dioxolanes, ignores experimentally verified differences that directly impact synthetic outcomes. Base-catalyzed equilibration studies have established that the 4,5-dihydro isomer is universally the thermodynamically favored species, with equilibrium distributions modulated by C-2 substitution patterns [1]. Additionally, the 4,5-dihydro scaffold undergoes Lewis acid-catalyzed vinyl acetal rearrangement with temperature-tunable diastereoselectivity to afford either cis- or trans-2,3-disubstituted tetrahydrofurans [2], a reactivity manifold not equivalently accessible from the 4,7-isomer. These documented differences render simple in-class interchange scientifically unsound.

Quantitative Evidence Guide: Measurable Differentiation of 4,5-Dihydro-1,3-dioxepin Against Closest Analogs


Thermodynamic Stability Advantage of 4,5-Dihydro-1,3-dioxepin over the 4,7-Dihydro Isomer

Base-catalyzed chemical equilibration in DMSO solution demonstrates that 4,5-dihydro-1,3-dioxepin (1b) is the thermodynamically dominating species when compared directly against its positional isomer 4,7-dihydro-1,3-dioxepin (1a). Without exception across all substitution patterns examined, the equilibrium lies decisively toward the 4,5-dihydro isomer. The introduction of a single alkyl group at C-2 further promotes the relative stability of the 4,5-dihydro form, whereas two alkyl groups at C-2 exert a countervailing effect. Thermodynamic parameters ΔH and ΔS of isomerization were found to vary in a non-trivial manner with C-2 substitution, trends that 13C and 17O NMR chemical shift data attribute to substituent-induced conformational changes within the 4,5-dihydro isomer [1].

Thermodynamic equilibration Isomer stability Base-catalyzed isomerization DMSO solution

Enhanced Fungicidal Activity of 1,3-Dioxepine Scaffold versus 1,3-Dioxolane Analogs

Patent US 4,742,071 discloses 2-aryl-2-azolylmethyl-1,3-dioxepines as fungicidal agents and explicitly compares their activity against known 1,3-dioxolane-based fungicides. The 1,3-dioxepine compounds of formula (I) exhibit superior fungicidal potency relative to the prior-art compounds 2-(2,4-diclorophenyl)-4-n-propyl-2-(1,2,4-triazol-1-yl-methyl)-1,3-dioxolane and 2-(2,4-dichlorophenyl)-4-methyl-2-(1,2,4-triazol-1-yl-methyl)-1,3-dioxolane, as well as (1,2,4-triazol-1-yl-methyl)-(4-chlorophenyl)-carbinol [1]. The enhanced activity is particularly pronounced at lower application rates and concentrations, where the dioxolane analogs show unsatisfactory performance.

Fungicidal activity Agrochemical Azolylmethyl dioxepines Plant protection

Low-Yellowing Photoinitiator Performance of 2-Acylated Dihydro-1,3-dioxepins vs. Benzil Dimethylketal

US Patent 4,485,249 demonstrates that 2-acylated dihydro-1,3-dioxepins function as highly reactive photoinitiators with a substantially reduced yellowing tendency compared to the commercial standard benzil dimethylketal (Irgacure 651). The patent explicitly states that these dioxepin-based photoinitiators at least match, and preferably surpass, the reactivity of benzil dimethylketal while overcoming its principal drawback—yellowing of coatings under light exposure [1]. The dioxepin photoinitiators are active in the UV range of 200–500 nm, particularly 300–450 nm.

Photoinitiator UV curing Yellowing resistance Coatings

Stereodivergent Tetrahydrofuran Synthesis: Temperature-Controlled Cis/Trans Selectivity Unique to 4,5-Dihydro-1,3-dioxepine Substrates

Lewis acid-catalyzed rearrangement of 4,5-dihydro-1,3-dioxepines proceeds with temperature-switchable diastereoselectivity to yield either cis- or trans-2,3-disubstituted tetrahydrofuran carbaldehydes. At lower temperatures, the cis diastereomer predominates; at elevated temperatures, the trans diastereomer becomes the major product [1]. This stereodivergence from a common 4,5-dihydro-1,3-dioxepine precursor has been exploited in the synthesis of the bis-tetrahydrofuranyl (bis-THF) alcohol ligand of darunavir, an FDA-approved HIV-1 protease inhibitor [1]. In contrast, the 4,7-dihydro-1,3-dioxepine isomer serves only as a precursor that must first undergo olefin isomerization to the 4,5-dihydro form before rearrangement can occur.

Vinyl acetal rearrangement Stereoselective synthesis Tetrahydrofuran HIV protease inhibitors

Conformational Preference: Chair Conformation as the Dominant Geometry of 4,5-Dihydro-1,3-dioxepin

Semiempirical calculations (MNDO and AM1) consistently identify the chair conformation as the preferred geometry of 4,5-dihydro-1,3-dioxepin. The study computed vibration frequencies for each local minimum to obtain free enthalpies and equilibrium concentrations, and the energy-minimized structures were validated against experimental data [1]. For the 2-methyl derivative, the substituent favors the equatorial position. This well-defined conformational preference contrasts with the more flexible conformational landscape of saturated seven-membered analogs such as 1,3-dioxepane, where multiple conformations may co-exist.

Conformational analysis Semiempirical calculations Chair conformation MNDO AM1

Optimal Research and Industrial Application Scenarios for 4,5-Dihydro-1,3-dioxepin Based on Differentiated Evidence


Stereoselective Synthesis of 2,3-Disubstituted Tetrahydrofurans for Medicinal Chemistry

4,5-Dihydro-1,3-dioxepin is the direct substrate for Lewis acid-catalyzed vinyl acetal rearrangement, enabling temperature-controlled access to either cis- or trans-2,3-disubstituted tetrahydrofuran carbaldehydes from a single precursor [1]. This stereodivergent reactivity has been validated in the synthesis of the bis-THF P2 ligand of the FDA-approved HIV-1 protease inhibitor darunavir. The 4,7-dihydro isomer cannot undergo this rearrangement directly and must first be isomerized to the 4,5-dihydro form, making procurement of the 4,5-isomer the more synthetically efficient choice for medicinal chemistry programs targeting substituted tetrahydrofuran scaffolds.

Development of Low-Yellowing UV Photoinitiator Systems for Coatings

2-Acylated derivatives of dihydro-1,3-dioxepins function as highly reactive UV photoinitiators (200–500 nm) that match or exceed the reactivity of benzil dimethylketal while producing coatings with substantially reduced yellowing upon light exposure [1]. This property, documented in US Patent 4,485,249, makes the 4,5-dihydro-1,3-dioxepin scaffold a valuable building block for formulating high-performance, color-stable UV-curable coatings, inks, and adhesives.

Agrochemical Lead Discovery: Azole-Fungicide Scaffold with Superior Potency

Patent US 4,742,071 establishes that 2-aryl-2-azolylmethyl-1,3-dioxepines exhibit fungicidal activity that surpasses structurally analogous 1,3-dioxolane-based fungicides, particularly at low application rates [1]. This evidence supports the use of 4,5-dihydro-1,3-dioxepin as the preferred acetal scaffold for agrochemical discovery programs targeting azole-class fungicides with improved efficacy at reduced dosage.

Asymmetric Catalysis and Chiral Building Block Synthesis

The bimetallic Rh(II)/chiral N,N′-dioxide–Sm(III) catalytic system enables asymmetric [4+3]-cycloaddition to afford chiral 4,5-dihydro-1,3-dioxepines in up to 97% yield with 99% ee [1]. Combined with the well-defined chair conformational preference [2], this scaffold offers predictable stereochemical outcomes for the synthesis of optically active tetrahydrofuran derivatives, addressing the needs of asymmetric synthesis programs in both academic and industrial settings.

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